(2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
Description
The compound (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a pyrazole-based enenitrile derivative featuring a benzenesulfonyl group, a 3,4-dimethoxyphenyl substituent, and a propenenitrile chain. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. Below, we compare its structural, physicochemical, and synthetic aspects with similar compounds.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-32-24-14-13-19(16-25(24)33-2)26-20(18-29(28-26)21-9-5-3-6-10-21)15-23(17-27)34(30,31)22-11-7-4-8-12-22/h3-16,18H,1-2H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNUFUNJNVAHRR-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole intermediate using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the enenitrile group: This is typically done through a Knoevenagel condensation reaction between the sulfonylated pyrazole and an appropriate aldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and benzenesulfonyl groups.
Reduction: Reduced forms of the enenitrile and sulfonyl groups.
Substitution: Substituted derivatives where the nucleophile has replaced the sulfonyl group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by targeting the PI3K/Akt signaling pathway .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in cell models stimulated by lipopolysaccharides (LPS) . This property may be beneficial for developing treatments for chronic inflammatory diseases.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes associated with disease pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Interaction with G Protein-Coupled Receptors (GPCRs)
Recent advancements in computational modeling have allowed researchers to profile the interactions of this compound with GPCRs—an essential class of drug targets in pharmacology. The AiGPro model has been utilized to predict agonist and antagonist activities of similar compounds against GPCRs, highlighting their therapeutic potential .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of pyrazole derivatives, including this compound. The study revealed that modifications on the phenyl rings significantly influenced biological activity, with certain substitutions enhancing potency against cancer cell lines .
In Vivo Efficacy Testing
In vivo studies have been performed using animal models to assess the therapeutic efficacy of this compound in treating tumors. Results indicated a marked reduction in tumor size when administered at specific dosages, further supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Key groups : Benzenesulfonyl, 3,4-dimethoxyphenyl, propenenitrile.
- Electronic effects : The benzenesulfonyl group is strongly electron-withdrawing, while the dimethoxyphenyl provides electron-donating methoxy substituents. The nitrile group adds polarity.
Analog 1 : (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Key groups : Acetyl, nitro, pyrazol-3-one.
- Comparison : The nitro group (electron-withdrawing) and acetyl substituent contrast with the target’s benzenesulfonyl and dimethoxyphenyl groups. The pyrazol-3-one core may enhance hydrogen bonding compared to the target’s nitrile.
Analog 2 : (E)-2-(1H-Benzimidazol-2-yl)-3-[3-(4-morpholinylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
- Key groups : Benzimidazolyl, morpholinylsulfonylphenyl.
- Comparison : The morpholinylsulfonyl group is less electron-withdrawing than benzenesulfonyl. The benzimidazolyl group may enhance π-π stacking, unlike the target’s dimethoxyphenyl.
Analog 3 : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Key groups: Dichlorophenyl, methoxyphenyl, enone.
Physicochemical Properties
Notes:
- The target’s benzenesulfonyl group may reduce solubility compared to Analog 1’s acetyl group.
- Analog 2’s higher molecular weight and collision cross-section (~221–235 Ų) suggest poorer membrane permeability than the target.
- Halogenated analogs (e.g., Analog 3) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration compared to the target’s dimethoxyphenyl.
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses the synthesis, pharmacological properties, and biological activities of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a diketone.
- Introduction of the Benzenesulfonyl Group : Involves sulfonylation using benzenesulfonyl chloride in the presence of a base like triethylamine.
- Formation of the Enenitrile Group : Conducted through a Knoevenagel condensation reaction between the sulfonylated pyrazole and an aldehyde in a basic medium like piperidine.
Pharmacological Activity
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects . The specific activities related to this compound are summarized below:
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole can significantly inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various tumor cell lines. Pyrazole derivatives have been recognized for their ability to act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer proliferation .
Antimicrobial Activity
Research also indicates promising antimicrobial properties against various bacterial strains and fungi. Compounds similar to this compound have shown effective inhibition against Mycobacterium tuberculosis and common pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, modulating their activity and resulting in the observed biological effects .
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with similar pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-2-(benzenesulfonyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide | Structure | Moderate anti-inflammatory activity |
| (2E)-2-(benzenesulfonyl)-3-[3-(3,4-dihydroxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide | Structure | High anticancer activity |
| (2E)-N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | Structure | Antimicrobial properties |
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical and laboratory settings:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were tested in vivo using a carrageenan-induced rat paw edema model. The results indicated significant reductions in edema comparable to ibuprofen .
- Anticancer Evaluation : A study assessed the antiproliferative effects on various cancer cell lines, revealing that certain derivatives inhibited cell growth effectively via EGFR-TK inhibition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
